(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
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Description
(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C21H26N2O2S2 and its molecular weight is 402.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is the c-Myc-Max protein complex . This complex plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .
Mode of Action
This compound acts by inhibiting the association and function of the c-Myc-Max complex . This disruption prevents the transactivation of c-Myc target gene expression, leading to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The compound’s action affects the c-Myc pathway, which is involved in the regulation of cell cycle progression and apoptosis . Downstream effects include the downregulation of human telomerase reverse transcriptase and the enhancement of chemosensitivity in human hepatocellular carcinoma cells .
Pharmacokinetics
It is soluble in dmso and water at concentrations less than 2mg/ml . This suggests that the compound may have good bioavailability. It is stable for 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 1 month .
Result of Action
The action of this compound results in several molecular and cellular effects. It inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo . It also induces cell cycle arrest, apoptosis, and myeloid differentiation in human acute myeloid leukemia .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH. It is stable at a storage temperature of 2-8°C . The compound’s solubility suggests that it may be affected by the pH of the environment .
Properties
IUPAC Name |
N-cyclopentyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c1-2-15-9-11-16(12-10-15)14-18-20(25)23(21(26)27-18)13-5-8-19(24)22-17-6-3-4-7-17/h9-12,14,17H,2-8,13H2,1H3,(H,22,24)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVPBVYUEBLSIF-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.